molecular formula C37H37F3N4O9 B1146288 (E)-3-[1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-2,4-dioxopyrimidin-5-yl]-N-[2-[(2,2,2-trifluoroacetyl)amino]ethyl]prop-2-enamide CAS No. 153512-23-3

(E)-3-[1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-2,4-dioxopyrimidin-5-yl]-N-[2-[(2,2,2-trifluoroacetyl)amino]ethyl]prop-2-enamide

Cat. No.: B1146288
CAS No.: 153512-23-3
M. Wt: 738.71
InChI Key:
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Description

(E)-3-[1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-2,4-dioxopyrimidin-5-yl]-N-[2-[(2,2,2-trifluoroacetyl)amino]ethyl]prop-2-enamide is a useful research compound. Its molecular formula is C37H37F3N4O9 and its molecular weight is 738.71. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Drug Development

One study discusses the synthesis of a PET (Positron Emission Tomography) agent, highlighting the process of creating imaging agents for diseases like Parkinson's. This involves complex organic syntheses similar in complexity to the compound (Wang et al., 2017).

Molecular Imaging Applications

Compounds with elaborate structures are often synthesized for specific applications in molecular imaging. For instance, the synthesis of PET agents for imaging specific enzymes in diseases provides insights into how structurally complex compounds can be designed for targeting biological markers (Wang et al., 2017).

Biological Activity Studies

Complex organic compounds are frequently evaluated for their biological activities, such as antimicrobial, antifungal, or antiprotozoal effects. Studies on compounds like pyrazolopyrimidines derivatives show significant in vitro activities against specific targets, indicating a methodological approach to discovering and evaluating new drugs (Rahmouni et al., 2016).

Chemical Synthesis Techniques

The development of novel synthesis methods for complex organic molecules is a critical area of research. For example, the creation of chiral intermediates for pharmaceuticals demonstrates the intricacies of organic synthesis and the importance of chirality in drug development (Jiang Ru, 2008).

Properties

IUPAC Name

(E)-3-[1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-2,4-dioxopyrimidin-5-yl]-N-[2-[(2,2,2-trifluoroacetyl)amino]ethyl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H37F3N4O9/c1-50-27-13-9-25(10-14-27)36(24-6-4-3-5-7-24,26-11-15-28(51-2)16-12-26)52-22-30-29(45)20-32(53-30)44-21-23(33(47)43-35(44)49)8-17-31(46)41-18-19-42-34(48)37(38,39)40/h3-17,21,29-30,32,45H,18-20,22H2,1-2H3,(H,41,46)(H,42,48)(H,43,47,49)/b17-8+/t29-,30+,32+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUXKOHVXAVFWNQ-CBIMAPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4C(CC(O4)N5C=C(C(=O)NC5=O)C=CC(=O)NCCNC(=O)C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OC[C@@H]4[C@H](C[C@@H](O4)N5C=C(C(=O)NC5=O)/C=C/C(=O)NCCNC(=O)C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H37F3N4O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

738.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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